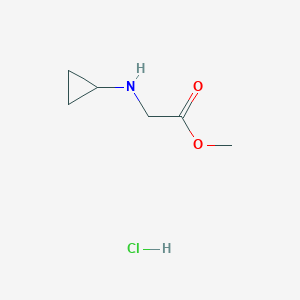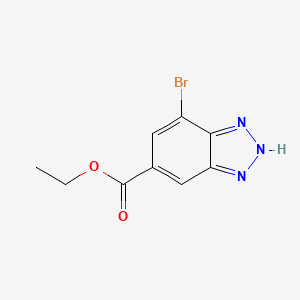![molecular formula C11H7ClN4O B1530499 5-Chloro-2-(pyrazolo[1,5-a]pyridin-3-yl)pyrimidin-4-ol CAS No. 1331768-90-1](/img/structure/B1530499.png)
5-Chloro-2-(pyrazolo[1,5-a]pyridin-3-yl)pyrimidin-4-ol
Overview
Description
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrazolo[3,4-d]pyrimidines, have been identified as inhibitors of cyclin-dependent kinase 2 (cdk2) . CDK2 is a crucial protein in cell cycle regulation, and its inhibition can lead to the arrest of cell division, making it a potential target for cancer treatment .
Mode of Action
If we consider its potential role as a cdk2 inhibitor, it may interact with the atp-binding pocket of cdk2, preventing the phosphorylation of downstream targets and thus inhibiting cell cycle progression .
Biochemical Pathways
Inhibition of CDK2 can lead to cell cycle arrest, preventing the transition from the G1 phase to the S phase, thereby inhibiting DNA replication and cell division .
Result of Action
If it acts as a cdk2 inhibitor, it could lead to cell cycle arrest, preventing cell division and potentially leading to cell death .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-(pyrazolo[1,5-a]pyridin-3-yl)pyrimidin-4-ol typically involves multiple steps, starting with the formation of the pyrazolo[1,5-a]pyridine core. One common approach is the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates, followed by condensation with hydrazine. Subsequent chlorination and hydroxylation steps yield the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-2-(pyrazolo[1,5-a]pyridin-3-yl)pyrimidin-4-ol can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxo derivatives.
Reduction: Reduction of the chloro group to yield a corresponding amine.
Substitution: Replacement of the chloro group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Various nucleophiles can be used, depending on the desired substitution.
Major Products Formed:
Oxidation: 5-Chloro-2-(pyrazolo[1,5-a]pyridin-3-yl)pyrimidin-4-one
Reduction: 5-Chloro-2-(pyrazolo[1,5-a]pyridin-3-yl)pyrimidin-4-amine
Substitution: Various derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry and Material Science: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its photophysical properties make it valuable in material science for developing advanced materials with specific optical and electronic properties.
Biology and Medicine: 5-Chloro-2-(pyrazolo[1,5-a]pyridin-3-yl)pyrimidin-4-ol has shown potential in medicinal chemistry, particularly in the development of kinase inhibitors and anti-inflammatory agents. Its ability to modulate biological pathways makes it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound can be used as an intermediate in the synthesis of agrochemicals, dyes, and other specialty chemicals.
Comparison with Similar Compounds
5-Fluoro-2-(pyrazolo[1,5-a]pyridin-3-yl)pyrimidin-4-ol
5-Bromo-2-(pyrazolo[1,5-a]pyridin-3-yl)pyrimidin-4-ol
5-Iodo-2-(pyrazolo[1,5-a]pyridin-3-yl)pyrimidin-4-ol
Uniqueness: 5-Chloro-2-(pyrazolo[1,5-a]pyridin-3-yl)pyrimidin-4-ol stands out due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the chloro group, in particular, can enhance its binding affinity to certain targets compared to other halogenated analogs.
Properties
IUPAC Name |
5-chloro-2-pyrazolo[1,5-a]pyridin-3-yl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN4O/c12-8-6-13-10(15-11(8)17)7-5-14-16-4-2-1-3-9(7)16/h1-6H,(H,13,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSATYEXTACNPQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NN2C=C1)C3=NC=C(C(=O)N3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![9-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-9H-purin-6-amine](/img/structure/B1530417.png)
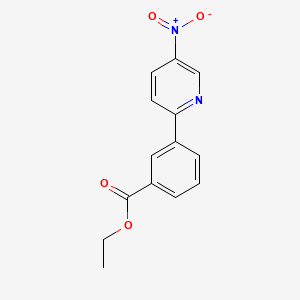
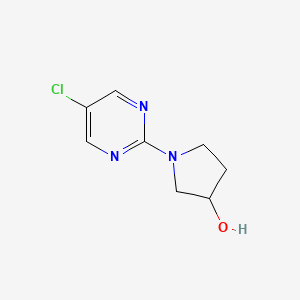


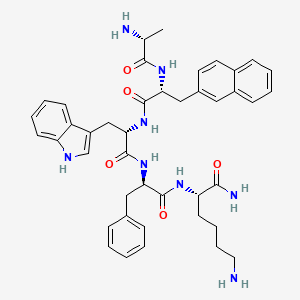
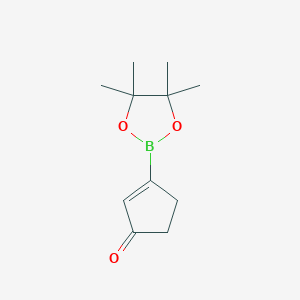
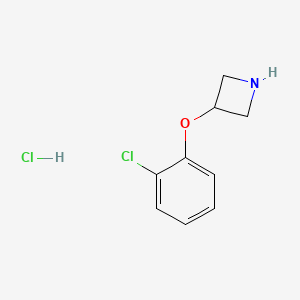
![3-[4-(trifluoromethyl)benzoyl]-4H,5H,6H-cyclopenta[b]thiophen-2-amine](/img/structure/B1530429.png)
